2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-
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Overview
Description
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-: is a complex organic compound with a unique structure that includes an oxirene ring fused to a benzopyran system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors to form the benzopyran ring system.
Introduction of the Oxirene Ring: The oxirene ring is introduced through specific reactions that allow for the formation of the three-membered ring fused to the benzopyran system.
Industrial Production Methods
the principles of organic synthesis and process optimization would apply to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to alcohols or other reduced forms .
Scientific Research Applications
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar structure but lacks the oxirene ring.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Contains a benzopyran core with different functional groups
Uniqueness
The presence of the oxirene ring fused to the benzopyran system makes 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- unique.
Properties
CAS No. |
62471-06-1 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5,6-dimethoxy-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene |
InChI |
InChI=1S/C13H16O4/c1-13(2)12-11(16-12)7-5-9(14-3)10(15-4)6-8(7)17-13/h5-6,11-12H,1-4H3 |
InChI Key |
XVBUECMOJHOXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C3=CC(=C(C=C3O1)OC)OC)C |
Origin of Product |
United States |
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